molecular formula C8H7Cl2NS B6245874 3-chloro-1-benzothiophen-6-amine hydrochloride CAS No. 2408962-65-0

3-chloro-1-benzothiophen-6-amine hydrochloride

Cat. No.: B6245874
CAS No.: 2408962-65-0
M. Wt: 220.1
InChI Key:
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Description

3-chloro-1-benzothiophen-6-amine hydrochloride is a chemical compound with the molecular formula C(_8)H(_7)Cl(_2)NS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-benzothiophen-6-amine hydrochloride typically involves the chlorination of benzothiophene followed by amination. One common method includes:

    Chlorination: Benzothiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 3-position.

    Amination: The chlorinated benzothiophene is then treated with ammonia or an amine under suitable conditions to introduce the amine group at the 6-position.

    Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-benzothiophen-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles (e.g., hydroxide, alkoxide).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium hydroxide, potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Hydroxylated or alkoxylated benzothiophenes.

Scientific Research Applications

3-chloro-1-benzothiophen-6-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-benzothiophen-6-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-benzothiophene: Lacks the amine group, making it less versatile in biological applications.

    6-amino-1-benzothiophene: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-chloro-1-benzothiophen-2-amine: Differently substituted, leading to variations in chemical and biological properties.

Uniqueness

3-chloro-1-benzothiophen-6-amine hydrochloride is unique due to the presence of both chlorine and amine groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2408962-65-0

Molecular Formula

C8H7Cl2NS

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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